molecular formula C10H24Cl2N2 B1423990 N-Butyl-N-methyl-3-piperidinamine dihydrochloride CAS No. 1220019-61-3

N-Butyl-N-methyl-3-piperidinamine dihydrochloride

Cat. No. B1423990
CAS RN: 1220019-61-3
M. Wt: 243.21 g/mol
InChI Key: NACVUUDLHIHVAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of “N-Butyl-N-methyl-3-piperidinamine dihydrochloride” is C10H24Cl2N2 . It has an average mass of 243.217 Da and a monoisotopic mass of 242.131653 Da .

Scientific Research Applications

Ionic Liquids

The compound could be involved in the formation of ionic liquids, which are salts in the liquid state at room temperature. These liquids have unique properties such as low vapor pressure and high thermal stability, making them suitable for various applications including green chemistry and electrochemistry .

Safety and Hazard Analysis

The compound’s thermal decomposition characteristics could be studied to understand potential hazards. This is crucial for developing safety protocols in industrial processes where the compound is used or produced .

Precursor Control

N-Butyl-N-methyl-3-piperidinamine dihydrochloride might be relevant in the context of precursor control, especially in relation to substances with potential for misuse. Understanding its role in the synthesis of controlled substances can inform regulatory measures .

properties

IUPAC Name

N-butyl-N-methylpiperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2.2ClH/c1-3-4-8-12(2)10-6-5-7-11-9-10;;/h10-11H,3-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACVUUDLHIHVAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1CCCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Butyl-N-methyl-3-piperidinamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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